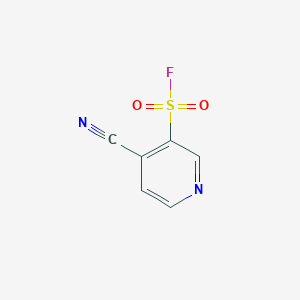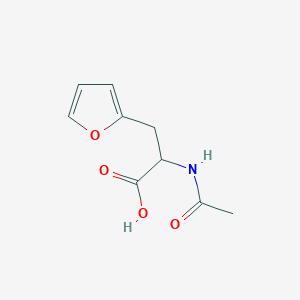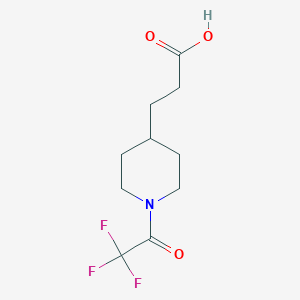
(r)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(2-morpholinophenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. This compound features a morpholine ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety. The presence of both amino and hydroxyl functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-morpholinophenyl)ethan-1-ol typically involves the reaction of 2-morpholinophenylacetonitrile with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired product. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of 2-morpholinophenylacetonitrile using a palladium on carbon (Pd/C) catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in ®-2-Amino-2-(2-morpholinophenyl)ethan-1-ol can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Sulfonyl chlorides
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: Secondary amines, Tertiary amines
Substitution: Alkylated derivatives, Halogenated derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-Amino-2-(2-morpholinophenyl)ethan-1-ol is used as a chiral building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.
Biology
In biological research, this compound is used to study enzyme-substrate interactions due to its ability to mimic natural substrates. It is also employed in the development of enzyme inhibitors and activators.
Medicine
In medicine, ®-2-Amino-2-(2-morpholinophenyl)ethan-1-ol has potential applications in drug development. Its chiral nature makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry
Industrially, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(2-morpholinophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The morpholine ring provides additional stability and specificity in binding to the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Morpholinoethanol: Similar in structure but lacks the amino group, making it less versatile in certain reactions.
2-Amino-2-phenylethanol: Lacks the morpholine ring, which reduces its stability and specificity in binding to molecular targets.
2-Amino-2-(2-piperidinophenyl)ethan-1-ol: Contains a piperidine ring instead of a morpholine ring, which alters its chemical properties and reactivity.
Uniqueness
®-2-Amino-2-(2-morpholinophenyl)ethan-1-ol is unique due to the presence of both amino and hydroxyl groups, along with the morpholine ring. This combination of functional groups provides a high degree of versatility in chemical reactions and applications, making it a valuable compound in various scientific fields.
Propriétés
Formule moléculaire |
C12H18N2O2 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(2-morpholin-4-ylphenyl)ethanol |
InChI |
InChI=1S/C12H18N2O2/c13-11(9-15)10-3-1-2-4-12(10)14-5-7-16-8-6-14/h1-4,11,15H,5-9,13H2/t11-/m0/s1 |
Clé InChI |
LZWJONHJDAIFAC-NSHDSACASA-N |
SMILES isomérique |
C1COCCN1C2=CC=CC=C2[C@H](CO)N |
SMILES canonique |
C1COCCN1C2=CC=CC=C2C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![((1S,2S,5R)-3-Azabicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13507256.png)
![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidine-3-carboxylicacid,trans](/img/structure/B13507257.png)


![3-(3-{[(Benzyloxy)carbonyl]amino}propanamido)propanoic acid](/img/structure/B13507263.png)




